N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
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Description
N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide, also known as CBAA, is a synthetic compound that has been studied for its potential use in scientific research. CBAA is a member of the benzoxazine family of compounds and has been found to have interesting biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Molecular Characterization
Synthesis and Evaluation of Derivatives for Biological Activities
A study by Raza et al. (2019) synthesized various N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, evaluating their inhibitory potential against Mushroom tyrosinase. One derivative showed significant biological activity, suggesting the value of these compounds in developing depigmentation drugs with minimal side effects (Raza et al., 2019).
Catalytic Mechanisms and Polymerization
Li et al. (2014) explored the catalytic mechanism of benzoxazine to the polymerization of cyanate ester, uncovering that the oxygen anion on ring-opened benzoxazine catalyzes the polymerization. This study provides insight into the chemical behavior of benzoxazine derivatives and their potential in material science (Li et al., 2014).
Biological and Pharmacological Activities
Antimycobacterial Agents
Waisser et al. (2000) synthesized a series of benzoxazine derivatives and evaluated their activity against Mycobacterium tuberculosis, M. kansasii, and M. avium. The study found that changing the substitution on the phenyl ring can significantly affect the antimycobacterial activity, highlighting the potential of these compounds in treating mycobacterial infections (Waisser et al., 2000).
properties
IUPAC Name |
N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-2-15(21)19-12-6-3-10(4-7-12)16-20-14-9-11(18)5-8-13(14)17(22)23-16/h3-9H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFAILPGLMBOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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